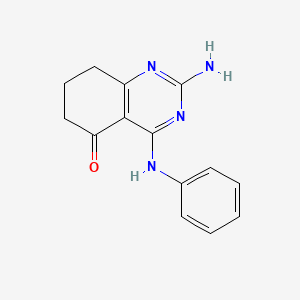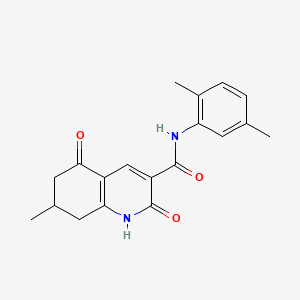
2-amino-4-anilino-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-anilino-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It belongs to the class of quinazoline derivatives and has a molecular formula of C16H14N4O. The compound has shown promising results in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-amino-4-anilino-7,8-dihydroquinazolin-5(6H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. The compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to be stable under a wide range of conditions. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-anilino-7,8-dihydroquinazolin-5(6H)-one. One potential area of research is the development of new derivatives of the compound with improved properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various cellular processes.
Synthesemethoden
The synthesis of 2-amino-4-anilino-7,8-dihydroquinazolin-5(6H)-one involves the reaction of 2-aminobenzamide with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-4-anilino-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-14-17-10-7-4-8-11(19)12(10)13(18-14)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHXNZZSPYABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)

![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)

![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

